molecular formula C4H4N4O3S B3358346 [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid CAS No. 79071-53-7

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid

Cat. No.: B3358346
CAS No.: 79071-53-7
M. Wt: 188.17 g/mol
InChI Key: DYUVMRBFMBACSZ-UHFFFAOYSA-N
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Description

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including antimicrobial activity against bacteria like Helicobacter pylori .

Comparison with Similar Compounds

[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3S/c5-3-7-8-4(12-3)6-1(9)2(10)11/h(H2,5,7)(H,10,11)(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUVMRBFMBACSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396430
Record name [(5-Amino-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79071-53-7
Record name [(5-Amino-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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